(+/-)-Dihydroguaiaretic acid

Description

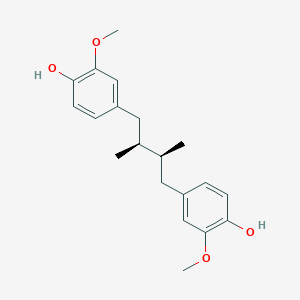

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121209-88-9, 174291-55-5 | |

| Record name | Dihydroguaiaretic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121209889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroguaiaretic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174291555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROGUAIARETIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LDG4N771R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROGUAIARETIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX8O8A2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Associated Molecular Mechanisms

Antioxidant Mechanisms

The antioxidant properties of (+/-)-Dihydroguaiaretic acid are multifaceted, involving both direct interaction with reactive molecules and the modulation of the body's innate defense systems. These mechanisms collectively contribute to its ability to protect cells from oxidative damage.

Direct Free Radical Scavenging Capabilities

This compound exhibits a potent capacity to directly neutralize a wide array of harmful free radicals, including both reactive oxygen and nitrogen species.

Research has demonstrated that the compound is an effective scavenger of several types of ROS. It has been shown to neutralize the hydroxyl radical (OH•), singlet oxygen (¹O₂), superoxide (B77818) anion (O₂•⁻), and hypochlorous acid (HOCl) nih.govnih.govtandfonline.comscielo.br. The efficiency of this scavenging activity has been quantified through in vitro studies, which determined the half-maximal inhibitory concentrations (IC₅₀) for each species nih.govtandfonline.com. A combined experimental and theoretical investigation into the mechanism of hydroxyl radical scavenging found that the reaction is diffusion-controlled and that one molecule of the compound can scavenge at least two hydroxyl radicals nih.govacs.org. The proposed mechanism involves a sequential electron proton transfer nih.govacs.org. Interestingly, studies have indicated that it is unable to scavenge hydrogen peroxide (H₂O₂) nih.govtandfonline.com.

The meso-isomer, meso-dihydroguaiaretic acid (MDGA), has also been shown to possess strong free radical scavenging abilities in cell-free assays and can reduce the generation of ROS in human neutrophils nih.govmdpi.comsemanticscholar.org.

| Reactive Species | IC₅₀ Value (µM) |

|---|---|

| Hydroxyl Radical (OH•) | 0.15 ± 0.02 |

| Superoxide Anion (O₂•⁻) | 15 ± 1 |

| Singlet Oxygen (¹O₂) | 151 ± 20 |

| Hypochlorous Acid (HOCl) | 622 ± 42 |

In addition to its effects on ROS, this compound is a potent scavenger of peroxynitrite (ONOO⁻), a destructive reactive nitrogen species (RNS) nih.govtandfonline.com. Its efficacy in neutralizing peroxynitrite is comparable to that of uric acid, with a reported IC₅₀ value of 4 ± 0.94 µM nih.govtandfonline.com. The biological relevance of this activity has been demonstrated in vivo, where the compound was able to prevent ozone-induced tyrosine nitration in the lungs of rats, a key indicator of peroxynitrite-mediated damage nih.gov.

Modulation of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, this compound enhances the cell's own antioxidant defenses by activating critical signaling pathways.

A primary mechanism through which the compound exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govnih.govnih.gov. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes mdpi.comfrontiersin.org. Under normal conditions, Nrf2 is kept in the cytoplasm, but upon activation by compounds like this compound, it translocates to the nucleus frontiersin.orgresearchgate.net.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription mdpi.comresearchgate.net. One of the most important genes upregulated by this pathway is Heme-Oxygenase-1 (HO-1) nih.govnih.govnih.govnih.gov. Studies have confirmed that this compound increases the protein levels of Nrf2 and induces the expression of HO-1 in various cell types, including kidney cells and neurons nih.govnih.gov. This induction is critically dependent on Nrf2, as the effect is absent in cells lacking the Nrf2 gene nih.gov. The signaling cascades involved in this activation are complex and can include the PI3K/Akt, JNK, and p38 pathways nih.govacademicjournals.orgresearchgate.net.

Protection Against Oxidative Stress-Induced Cellular Damage

The culmination of direct scavenging and enhancement of endogenous defenses is the robust protection of cells from damage induced by oxidative stress.

| Cell/Tissue Model | Oxidative Stressor | Observed Protective Effect | Associated Mechanism |

|---|---|---|---|

| Cerebellar Granule Neurons | H₂O₂ or 3-nitropropionic acid | Attenuated neurotoxicity and cell death nih.gov. | Activation of Nrf2/HO-1 pathway nih.gov. |

| Kidney-derived LLC-PK1 cells | Hydrogen Peroxide (H₂O₂) | Conferred protection against cell death nih.govacademicjournals.org. | Nrf2-dependent HO-1 induction via PI3K/Akt pathway nih.govacademicjournals.orgresearchgate.net. |

| Human Monocytes (MNs) | H₂O₂ or Iodoacetate | Attenuated toxicity, ROS production, and prevented decrease in CD33 expression nih.govresearchgate.net. | Direct antioxidant activity nih.gov. |

| Bovine Serum Albumin & DNA | Hydroxyl Radicals (Fenton Reaction) | Protected against molecular damage in a concentration-dependent manner nih.govacs.orgresearcher.life. | Direct scavenging of hydroxyl radicals nih.govacs.org. |

| Rat models | Potassium dichromate, Ozone | Provided renoprotection and prevented lung tyrosine nitration nih.govscielo.br. | Improved oxidative stress status and direct scavenging nih.govscielo.br. |

Studies have shown that pretreatment with the compound protects cerebellar granule neurons from cell death induced by hydrogen peroxide and 3-nitropropionic acid nih.gov. This neuroprotective effect was significantly diminished when HO-1 was inhibited, highlighting the crucial role of the Nrf2/HO-1 pathway nih.govnih.gov. Similarly, it protects renal epithelial cells from H₂O₂-induced death, an effect that was also linked to the induction of HO-1 academicjournals.orgresearchgate.net. Beyond cell culture models, the compound has demonstrated protective effects in vivo, ameliorating oxidative stress in models of diabetic nephropathy and protecting against chemically-induced kidney toxicity scielo.br. It also protects vital biomolecules, preventing damage to DNA and proteins when exposed to hydroxyl radicals nih.govacs.orgresearcher.life.

Anti-inflammatory Pathways

This compound, more commonly known as nordihydroguaiaretic acid (NDGA), is a plant lignan (B3055560) recognized for its significant anti-inflammatory properties. nih.gov Its biological activities are multifaceted, primarily involving the modulation of key enzymatic pathways responsible for the synthesis of pro-inflammatory lipid mediators. The compound's mechanisms of action center on the inhibition of the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, as well as the regulation of various inflammatory mediators and cellular signaling cascades.

Lipoxygenase (LOX) Pathway Inhibition

The lipoxygenase pathway is a major route for the metabolism of arachidonic acid into potent inflammatory mediators called leukotrienes. mdpi.com this compound has been extensively studied as a pan-inhibitor of LOX enzymes, with a particular emphasis on its effects on 5-lipoxygenase (5-LOX). nih.govnih.gov

This compound functions as a redox-type inhibitor of 5-LOX. nih.govresearchgate.net The catalytic activity of 5-LOX depends on a non-heme iron atom within its active site, which cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) states. researchgate.net For the enzyme to be active, this iron must be in the ferric (Fe³⁺) state. This compound, due to its antioxidant and reducing properties, disrupts this catalytic cycle. researchgate.netresearchgate.net

Structural studies have shown that the molecule lodges itself within the 5-LOX active site in close proximity to the catalytic iron. nih.gov By acting as a reducing agent, it maintains the iron in its inactive ferrous (Fe²⁺) state, thereby breaking the redox cycle necessary for enzyme function and leading to its inactivation. researchgate.netresearchgate.net This mechanism prevents the initial oxygenation of arachidonic acid, the first step in the leukotriene biosynthesis pathway. nih.gov

| Aspect of Inhibition | Detailed Mechanism | Reference |

|---|---|---|

| Inhibitor Type | Redox-active inhibitor. | researchgate.net |

| Binding Site | Binds in the active site of the 5-LOX enzyme, near the catalytic non-heme iron. | nih.gov |

| Action on Catalytic Iron | Prevents the conversion of the active site iron from the inactive ferrous (Fe²⁺) state to the active ferric (Fe³⁺) state. | researchgate.netresearchgate.net |

| Overall Effect | Disrupts the catalytic redox cycle of the enzyme, leading to its inactivation. | researchgate.net |

The enzyme 5-LOX initiates the biosynthesis of leukotrienes from arachidonic acid (AA), a polyunsaturated fatty acid released from cell membranes. mdpi.comnih.gov This process begins with the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then transformed into the unstable epoxide, leukotriene A4 (LTA4). nih.govthieme-connect.de LTA4 serves as a precursor for other potent pro-inflammatory leukotrienes, including leukotriene B4 (LTB4), which is a powerful chemoattractant for neutrophils and other leukocytes. nih.govnih.govnih.gov

By specifically inhibiting 5-LOX, this compound effectively blocks this entire cascade at its origin. nih.govnih.gov This inhibition prevents the formation of LTA4 and its subsequent conversion into LTB4 and other leukotrienes. nih.gov The reduction in leukotriene synthesis is a primary contributor to the anti-inflammatory effects of the compound, as leukotrienes are key mediators in a variety of inflammatory conditions, including asthma and arthritis. researchgate.netresearchgate.net

Cyclooxygenase (COX) Pathway Modulation

In addition to its well-documented effects on the LOX pathway, this compound also modulates the cyclooxygenase (COX) pathway. The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), another class of crucial lipid mediators in inflammation. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. nih.gov

Research has shown that this compound can suppress the expression of the COX-2 enzyme. tandfonline.com In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly abrogated the activation of COX-2 gene expression. tandfonline.com The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). nih.govtaylorandfrancis.com PGH2 is an unstable intermediate that is subsequently converted by specific synthases into various bioactive prostanoids, including Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2), and others. nih.govresearchgate.net

By inhibiting the expression of the COX-2 enzyme, this compound effectively reduces the production of PGH2 and, consequently, the generation of downstream pro-inflammatory prostaglandins like PGD2. tandfonline.comnih.gov PGD2 is known to be involved in various inflammatory processes, including allergic responses and the recruitment of immune cells. nih.gov Therefore, the suppression of COX-2-dependent PGD2 synthesis represents another significant mechanism contributing to the compound's anti-inflammatory profile.

Regulation of Inflammatory Mediators and Cellular Signaling

The anti-inflammatory effects of this compound extend beyond the direct inhibition of enzymatic pathways to the broader regulation of cellular signaling cascades and the expression of inflammatory mediators.

The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. tandfonline.com This inhibition is achieved, in part, by down-regulating Transforming growth factor-β–activated kinase 1 (TAK1), an upstream kinase essential for NF-κB activation. tandfonline.com By targeting the TAK1-NF-κB signaling axis, this compound suppresses the expression of NF-κB-dependent genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). tandfonline.com

Furthermore, this compound can attenuate the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), on vascular endothelial cells. mums.ac.ir This effect is mediated by inhibiting the PI3K-NF-κB signaling pathway, which in turn reduces the attachment of monocytes to the endothelium, a key step in the inflammatory response. mums.ac.ir Other studies have demonstrated its ability to act as a Protease-Activated Receptor 2 (PAR2) antagonist, leading to a reduction in inflammatory mediators like interleukin-8 (IL-8). nih.gov In neutrophils, the compound inhibits the generation of superoxide anions and the release of elastase, further dampening the inflammatory process. mdpi.comnih.gov

| Target Pathway/Mediator | Observed Effect | Reference |

|---|---|---|

| NF-κB Signaling | Inhibits activation by down-regulating the upstream kinase TAK1. | tandfonline.com |

| Pro-inflammatory Gene Expression | Suppresses the expression of COX-2, iNOS, and TNF-α. | tandfonline.com |

| Adhesion Molecule Expression | Attenuates TNF-α-dependent ICAM-1 expression. | mums.ac.ir |

| Protease-Activated Receptor 2 (PAR2) | Acts as an antagonist, reducing secretion of IL-8. | nih.gov |

| Neutrophil Function | Inhibits superoxide anion generation and elastase release. | mdpi.comnih.gov |

Inhibition of Inflammatory Cytokine and Chemokine Production

This compound and its related compounds, such as nordihydroguaiaretic acid (NDGA), have demonstrated the ability to suppress the production of key inflammatory mediators. In a spinal cord injury model, NDGA significantly suppressed the expression of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov A methylated derivative of NDGA, terameprocol (B50609) (TMP), was also found to inhibit the lipopolysaccharide (LPS)-induced production of several key inflammatory cytokines and chemokines in vitro and in vivo. nih.gov This suggests that the core structure of dihydroguaiaretic acid plays a crucial role in modulating the inflammatory response by downregulating the signaling molecules that recruit and activate immune cells.

Attenuation of MAPK (ERK1/2, p38 MAPK) and NF-κB Activation

The anti-inflammatory effects of dihydroguaiaretic acid are linked to its ability to interfere with critical intracellular signaling pathways. The related compound nordihydroguaiaretic acid (NDGA) has been shown to inhibit signaling molecules downstream of Fibroblast Growth Factor Receptor 3 (FGFR3) activation, including STAT1, STAT3, and Mitogen-Activated Protein Kinase (MAPK). nih.gov Furthermore, NDGA can attenuate the expression of intercellular adhesion molecule-1 (ICAM1) dependent on TNFα by targeting the TNFα-PI3K-NF-κB-ICAM1 pathway. mums.ac.ir This is achieved by impairing the translocation of the pro-inflammatory transcription factor NF-κB from the cytoplasm to the nucleus, thereby moderating the expression of adhesion molecules. mums.ac.ir The inhibition of these pathways is a key mechanism underlying the compound's ability to control inflammation.

Modulation of Neutrophil Functions (e.g., Superoxide Anion Generation, Elastase Release, NET Formation)

Meso-dihydroguaiaretic acid (MDGA) has been identified as an inhibitor of various neutrophil functions, which are critical in the pathogenesis of inflammatory conditions like acute respiratory distress syndrome (ARDS). mdpi.comsemanticscholar.org

Superoxide Anion Generation and Elastase Release : MDGA effectively inhibits superoxide anion generation and elastase release in human neutrophils activated by various G-protein coupled receptor agonists. semanticscholar.org However, it does not alter superoxide anion generation or elastase activity in cell-free systems, indicating that its mechanism involves the modulation of cellular signaling pathways rather than direct enzyme inhibition. semanticscholar.org

Neutrophil Extracellular Trap (NET) Formation : MDGA has been shown to reduce the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens, but can also contribute to tissue damage during inflammation. mdpi.comresearchgate.net

Adhesion : Treatment with MDGA significantly inhibits fMLF-induced CD11b expression and subsequent cell adhesion of neutrophils. semanticscholar.org

These findings highlight MDGA's potential as a therapeutic lead for developing treatments for ARDS and other neutrophil-driven inflammatory diseases. mdpi.com

Table 1: Effects of Meso-Dihydroguaiaretic Acid (MDGA) on Neutrophil Functions

| Neutrophil Function | Effect of MDGA | Source |

|---|---|---|

| Superoxide Anion Generation | Inhibition | semanticscholar.org |

| Elastase Release | Inhibition | semanticscholar.org |

| NET Formation | Reduction | mdpi.comresearchgate.net |

| Cell Adhesion (CD11b expression) | Inhibition | semanticscholar.org |

Antimicrobial Efficacy and Mechanisms

Beyond its anti-inflammatory properties, this compound and its derivatives exhibit significant antimicrobial activity, particularly against bacteria.

Antibacterial Activity

The compound has shown efficacy against a range of bacterial pathogens, including those resistant to multiple drugs.

Synthetic derivatives of meso-dihydroguaiaretic acid (meso-DGA) have been tested against twelve drug-resistant clinical isolates of both Gram-positive and Gram-negative bacteria. nih.gov Several ester and amino-ether derivatives displayed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), while two derivatives showed better results than levofloxacin (B1675101) against vancomycin-resistant Enterococcus faecium. researchgate.net

Furthermore, nineteen meso-DGA derivatives showed moderate to potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. researchgate.net Seven of these derivatives, specifically those bearing amino-ethers, exhibited the lowest MICs against both the H37Rv and G122 strains of M. tuberculosis. researchgate.net The related compound nordihydroguaiaretic acid (NDGA) has also been shown to act synergistically with aminoglycoside antibiotics (gentamicin, neomycin, tobramycin) against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.gov This synergistic activity is attributed to NDGA's ability to damage the bacterial cell membrane, leading to increased accumulation of the antibiotic inside the cell. nih.gov

Table 2: Antimycobacterial Activity of Meso-DGA Derivatives against M. tuberculosis H37Rv

| Compound Type | Number of Active Derivatives | MIC Range (µg/mL) | Source |

|---|---|---|---|

| Meso-DGA Derivatives | 19 | 3.125 - 50 | researchgate.net |

| Amino-ether Derivatives | 7 | 3.125 - 6.25 | researchgate.net |

Research into the mechanism of action of meso-dihydroguaiaretic acid (MDGA) against Mycobacterium tuberculosis H37Rv has identified a specific molecular target. nih.gov Gene expression analysis revealed that MDGA targets the alpha subunit of coenzyme A transferase. nih.gov This enzyme is involved in the degradation pathways of geraniol (B1671447) and 1- and 2-methylnaphthalene. nih.gov

Molecular docking studies supported this finding, showing a stable interaction between MDGA and the active site of the enzyme. nih.gov The proposed mechanism is that the inhibition of coenzyme A transferase leads to an accumulation of toxic levels of geraniol and methylnaphthalene inside the bacterium, causing membrane destabilization and ultimately, the death of the pathogen. researchgate.netnih.gov This unique target, different from those of existing anti-tubercular drugs, makes MDGA an attractive template for the development of new treatments for tuberculosis. nih.gov

Disruption of Bacterial Cell Membrane Integrity

This compound demonstrates notable antibacterial activity, with a key mechanism being the disruption of the bacterial cell membrane. Studies have shown that this compound can damage the cytoplasmic membrane of bacteria, leading to increased permeability. nih.govscielo.br This membrane-disruptive action facilitates the leakage of intracellular components, such as ATP, and can enhance the efficacy of other antibiotics. nih.gov For example, in studies involving methicillin-sensitive and resistant Staphylococcus aureus (MSSA and MRSA), NDGA was found to damage the bacterial cell membrane, which potentiated the activity of aminoglycoside antibiotics by allowing for their increased accumulation within the bacterial cells. nih.govscielo.br This ability to compromise membrane integrity is a critical aspect of its antimicrobial function, suggesting its potential use in combination therapies to combat antibiotic-resistant infections. nih.gov

Antiviral Properties

The antiviral activity of this compound is well-documented against a range of viruses, including several pathogenic flaviviruses and coronaviruses. Its mechanisms of action are multifaceted, primarily involving the modulation of host cellular pathways that are essential for viral replication.

Inhibition of Viral Replication Through Transcription Factor Modulation

While research into the direct modulation of the transcription factor Sp1 by this compound is not extensively detailed, its impact on other critical transcription factors is a key element of its antiviral strategy. The primary mechanism in this regard is the interference with Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are crucial transcription factors that regulate the host cell's lipid biosynthesis. nih.govnih.govresearchgate.net Many viruses exploit these lipid metabolism pathways to build viral membranes and support their replication complexes. nih.govresearchgate.net this compound has been shown to inhibit the SREBP pathway, thereby disturbing the lipid metabolism required for the multiplication of viruses like West Nile Virus (WNV), Zika Virus (ZIKV), Dengue virus (DENV), and SARS-CoV-2. nih.govnih.govmdpi.com By down-regulating the SREBP pathway, the compound effectively creates an intracellular environment that is hostile to viral replication. nih.gov

Interference with Lipid Metabolism Pathways (e.g., SREBP Pathway)

The interference with lipid metabolism, particularly through the SREBP pathway, is a cornerstone of the antiviral effects of this compound. nih.gov Positive-strand RNA viruses, including flaviviruses, are highly dependent on host cell lipids to complete their life cycle. nih.gov Research has demonstrated that the antiviral effect of NDGA against DENV and Hepatitis C virus (HCV) is associated with the inhibition of lipogenesis. nih.gov This is achieved by impairing the SREBP pathway, which controls the biosynthesis of cholesterol and fatty acids. nih.govnih.gov The inhibition of this pathway has been identified as a druggable target for broad-spectrum antiviral intervention. nih.gov Studies on WNV and ZIKV have shown that NDGA and other SREBP pathway inhibitors can significantly reduce viral multiplication. nih.gov Similarly, against Fort Sherman virus (FSV), the antiviral action of NDGA has been linked to its ability to disturb lipid metabolism by interfering with the SREBP pathway. nih.gov This mechanism underscores the compound's potential as a broad-spectrum antiviral agent by targeting a fundamental host dependency factor for numerous viruses. nih.govmdpi.com

Anticancer and Antiproliferative Modalities

This compound exhibits significant anticancer properties, demonstrated through its ability to inhibit the growth of various cancer cell lines and induce programmed cell death. frontiersin.org

Inhibition of Cancer Cell Proliferation and Growth Across Various Cell Lines

The compound has shown potent in vitro anti-cancer effects across a wide range of tumor and leukemia cell lines, typically in concentrations between 1–100 µM. frontiersin.org It effectively decreases the viability and proliferation of numerous cancer cell types. For instance, in non-small-cell lung cancer (NSCLC), NDGA treatment reduced cell survival in seven different cell lines, including H1975, H1299, and A549. nih.gov It has also been shown to inhibit cell viability in human leukemic cell lines HL-60 and U-937. nih.govresearchgate.net The antiproliferative capacity is further evidenced by a significant decrease in BrdU incorporation and reduced expression of the proliferation marker Ki-67 in NSCLC cells following treatment. nih.gov

Induction of Programmed Cell Death (Apoptosis)

Compound Names

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Based on available scientific literature, there is currently no specific information detailing the direct modulatory effects of this compound on Receptor Tyrosine Kinase (RTK) signaling pathways.

Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibition

Scientific research has not yet provided specific data on the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) by this compound.

HER2/neu Receptor Downregulation

There is no specific information available in the scientific literature regarding the downregulation of the HER2/neu receptor by this compound.

Fibroblast Growth Factor Receptor-1 (FGFR1) Kinase Inhibition and Downstream Signaling (AKT, ERK)

The scientific literature does not currently contain specific findings on the inhibition of Fibroblast Growth Factor Receptor-1 (FGFR1) kinase or its downstream signaling pathways, such as AKT and ERK, by this compound.

Interference with Nucleic Acid Synthesis and Gene Expression

This compound has been shown to interfere with gene expression by targeting the formation and DNA-binding activity of transcription factor complexes.

Inhibition of Fos-Jun Dimer Complex Formation and DNA Consensus Sequence Interaction

This compound, also referred to as DHGA, has demonstrated a clear inhibitory effect on the action of the activator protein-1 (AP-1) transcription factor, which is a dimer composed of proteins from the Fos and Jun families. Research shows that DHGA inhibits the formation of the complex between the Fos-Jun dimer and its specific DNA consensus sequence. nih.gov This inhibitory action is believed to be a result of the direct interference of the compound with the binding of the Fos-Jun dimer to the DNA. nih.gov

In an in vitro assay, this compound exhibited an IC50 value of 0.21 µM for the inhibition of this complex formation. nih.gov Further computational studies, through molecular docking, have provided insights into this interaction. These studies predicted a binding affinity (ΔG) of -4.43 kcal/mol and an inhibition constant (Ki) of 569.58 µM for the interaction between dihydroguaiaretic acid and the Jun-Fos complex. nih.gov The binding mode analysis suggests that the hydroxyl and methoxy (B1213986) groups on one side of the dihydroguaiaretic acid molecule form polar contacts with the amino acid residues Ser278 and Arg279 of the complex, while a hydroxyl group on the other side interacts with the backbone of Arg279. nih.gov

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC50 | 0.21 µM | In vitro assay | nih.gov |

| Binding Affinity (ΔG) | -4.43 kcal/mol | Molecular Docking | nih.gov |

| Predicted Inhibition Constant (Ki) | 569.58 µM | Molecular Docking | nih.gov |

Metabolic Reprogramming in Malignant Cells

There is no specific information available in the current scientific literature concerning the role of this compound in the metabolic reprogramming of malignant cells.

Glucose Transporter 1 (GLUT1) Inhibition

This compound has been identified as a direct inhibitor of the Glucose Transporter 1 (GLUT1), a protein crucial for glucose uptake in many cell types and often overexpressed in cancer cells. nih.govnih.gov Research demonstrates that the compound effectively curtails sugar uptake in human leukemic cell lines (HL-60 and U-937) and human erythrocytes, which are model systems for studying GLUT1 due to its high expression levels. nih.gov

Kinetic analyses have revealed that this compound acts as a noncompetitive inhibitor of glucose transport. nih.gov This suggests that the molecule does not bind to the external sugar-binding site of the GLUT1 transporter. nih.gov Further evidence of a direct interaction is provided by studies showing that this compound can displace cytochalasin B, a known GLUT1 inhibitor that binds to the transporter's internal face, from erythrocyte ghosts. nih.gov This displacement occurs at concentrations lower than those needed to inhibit glucose transport, indicating that binding alone is not sufficient for immediate inhibition. nih.gov

| Aspect of Interaction | Research Finding | Implication |

|---|---|---|

| Mechanism of Inhibition | Noncompetitive inhibition of glucose entry. nih.gov | Does not compete with glucose for the external binding site. |

| Direct Interaction | Displaces pre-bound Cytochalasin B from the internal face of GLUT1. nih.gov | Confirms direct binding to the GLUT1 transporter protein. |

| Affected Cell Types | Human leukemic cells (HL-60, U-937) and human erythrocytes. nih.gov | Demonstrates inhibitory activity in both cancerous and non-cancerous cells with high GLUT1 expression. |

mTOR Complex 1 (mTORC1) Pathway Targeting

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation, has been identified as another molecular target of this compound. nih.gov Studies in breast cancer cell lines have shown that the compound effectively inhibits the basal activity of mTORC1, while not affecting mTOR Complex 2 (mTORC2). nih.gov

The mechanism of inhibition appears to be direct. Research indicates that this compound can disrupt the crucial interaction between the mTOR protein and its regulatory-associated protein, Raptor. nih.gov This action is similar to that of the well-known mTORC1 inhibitor, rapamycin. nih.gov Consequently, the downstream signaling cascade of mTORC1 is suppressed, leading to reduced expression of proteins involved in cell proliferation, such as cyclin D1, and factors involved in tumor growth and angiogenesis, like hypoxia-inducible factor-α (HIF-α) and vascular endothelial growth factor (VEGF). nih.gov While the compound also stimulates the AMP-activated protein kinase (AMPK)/tuberous sclerosis complex 2 (TSC2) signaling pathway, which is a negative regulator of mTORC1, studies have shown that this is not the primary mechanism for the observed mTORC1 inhibition. nih.gov

Neuroprotective Investigations

Attenuation of Oxidative Stress and Neuronal Damage

This compound exhibits significant neuroprotective properties attributed largely to its potent antioxidant activity. nih.govnih.gov The brain's high oxygen consumption and lipid-rich environment make it particularly susceptible to oxidative damage, a key factor in the pathology of neurodegenerative diseases. nih.gov The compound has been shown to be an effective in vitro scavenger of numerous reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, hydroxyl radicals, and hypochlorous acid. nih.gov

A key mechanism underlying its neuroprotective effect is the activation of the Nrf2/heme oxygenase-1 (HO-1) antioxidant pathway. nih.gov In cerebellar granule neurons, this compound was found to activate this pathway, thereby protecting the neurons from neurotoxicity induced by oxidative stressors like hydrogen peroxide (H₂O₂) and 3-nitropropionic acid. nih.gov The critical role of HO-1 in this protective effect was confirmed by the use of an HO-1 inhibitor, which negated the neuroprotection. nih.gov Furthermore, the compound protects primary rat neuronal cultures from damage induced by H₂O₂ and iodoacetate. nih.gov

Modulation of Neuroinflammation

Neuroinflammation is a critical component in the progression of many neurological disorders. This compound has been shown to modulate inflammatory processes in the brain. In a rat model of focal cerebral ischemia, administration of the compound led to improved neurological function, reduced infarct volume, and significantly inhibited the infiltration of neutrophils into the ischemic brain tissue. researchgate.net

The anti-inflammatory mechanism is linked to its activity as a 5-lipoxygenase (5-LOX) inhibitor. researchgate.net By inhibiting 5-LOX, this compound reduces the levels of proinflammatory leukotrienes, such as leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs). researchgate.net It also suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for the accumulation of neutrophils. researchgate.net Interestingly, while effective against neutrophil infiltration, the compound did not reduce the accumulation of macrophages or microglia in this model. researchgate.net Other research has shown it can inhibit the activation of NF-κB, a key regulator of inflammation. nih.gov

| Inflammatory Mediator/Process | Effect of this compound | Reference |

|---|---|---|

| Neutrophil Infiltration (in cerebral ischemia) | Inhibited | researchgate.net |

| 5-Lipoxygenase (5-LOX) | Inhibited | researchgate.net |

| Leukotriene B4 (LTB4) & Cysteinyl leukotrienes (CysLTs) | Reduced | researchgate.net |

| ICAM-1 Expression | Inhibited | researchgate.net |

| Macrophage/Microglia Accumulation | No reduction observed | researchgate.net |

Interaction with Amyloid-β (Aβ) Pathology

The aggregation of amyloid-β (Aβ) peptides into fibrils is a central event in the pathology of Alzheimer's disease. This compound has been investigated for its potential to interfere with this process.

Research into the effects of this compound on Aβ aggregation has yielded nuanced results. One study reported that the compound dose-dependently breaks down pre-formed Aβ(1-40) and Aβ(1-42) fibrils in vitro. nih.gov Electron microscopy revealed that after incubation with the compound, long fibrils were replaced by shorter, sheared fibrils and eventually small, amorphous aggregates. nih.gov These disaggregated products were found to be less toxic in cell culture experiments than the intact fibrils. nih.gov

However, a separate investigation found that while this compound did reduce the thioflavin T fluorescence associated with Aβ(1-40) protofibrils, it did not actually disaggregate them into smaller oligomers or monomers. nih.gov This study failed to detect any decrease in the size or concentration of aggregates. nih.gov Instead, it suggested that the compound inhibits the growth of fibrils by preventing direct protofibril-protofibril association, possibly by binding to the lateral surface of the protofibrils. nih.gov These differing findings indicate that the precise mechanism of interaction between this compound and Aβ aggregates may be complex and dependent on the specific form of the aggregate being studied.

Regulation of Neurotransmitter Homeostasis

This compound, more commonly known as nordihydroguaiaretic acid (NDGA), demonstrates significant activity in modulating key aspects of neurotransmitter homeostasis. Its effects are particularly noted in the regulation of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, and in the inhibition of acetylcholinesterase, an enzyme critical for cholinergic neurotransmission.

Upregulation of Glutamate Transporter (EAAT2/GLT-1) Activity

An excess of extracellular glutamate can lead to overstimulation of glutamate receptors, a process known as excitotoxicity, which contributes to neuronal damage in various neurological conditions nih.govnih.gov. The clearance of synaptic glutamate is primarily managed by excitatory amino acid transporters (EAATs), with EAAT2 (known as GLT-1 in rodents) being responsible for the majority of glutamate reuptake researchgate.netmdpi.com.

Research has identified nordihydroguaiaretic acid (NDGA) as a potent enhancer of glutamate transport activity nih.gov. Studies using a cell-based assay to screen a library of FDA-approved drugs and nutrients found that NDGA effectively increased glutamate uptake nih.gov. Further investigation into the mechanism revealed that NDGA's action specifically involves the upregulation of EAAT2. In a motor neuron-like hybrid cell line (MN-1 cells), which expresses major glutamate transporter subtypes including EAAT1, EAAT2, and EAAT3, treatment with NDGA at a concentration of 4 µM resulted in an approximately three-fold increase in the dihydrokainate (DHK)-sensitive portion of glutamate uptake. Since DHK is a selective inhibitor of EAAT2, this finding strongly suggests that NDGA upregulates the activity of this specific transporter nih.gov.

This effect is not limited to in vitro models. In vivo studies in wild-type mice have confirmed that administration of NDGA enhances glutamate uptake through the upregulation of the EAAT2 transporter, thereby potentially reducing excitotoxicity alzdiscovery.org. The enhancement of glutamate uptake was observed to persist for at least 30 days with chronic delivery of NDGA nih.gov.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132), playing a key role in terminating cholinergic nerve impulses mdpi.com. The inhibition of AChE is a primary therapeutic strategy for managing symptoms of neurodegenerative conditions like Alzheimer's disease, as it increases the level and duration of acetylcholine action in the synaptic cleft mdpi.commdpi.com.

Studies have indicated that nordihydroguaiaretic acid (NDGA) possesses acetylcholinesterase inhibitory properties alzdiscovery.org. This activity places NDGA among various natural phenolic compounds that are investigated for their potential neuroprotective roles. The ability to inhibit AChE, combined with its other biological activities, suggests a multi-faceted potential for modulating neurochemical balance alzdiscovery.org.

Metabolic Regulation

This compound has been shown to exert significant influence over key metabolic pathways, including the modulation of glucose and lipid metabolism. These regulatory effects are mediated through its interaction with critical cellular components involved in nutrient uptake and energy homeostasis.

Glucose Metabolism Modulation (e.g., Sugar Uptake Inhibition)

The mechanism underlying this effect involves the stimulation of both the expression and translocation of Glucose Transporter 4 (GLUT4) nih.gov. GLUT4 is a key insulin-regulated glucose transporter found primarily in adipose tissue and striated muscle. By promoting the expression of GLUT4 and its movement from intracellular vesicles to the plasma membrane, MDGA facilitates increased entry of glucose into cells. This action suggests that the compound may improve insulin (B600854) sensitivity, a critical factor in maintaining healthy glucose levels nih.gov. The enhancement of glucose uptake is linked to the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are key transcriptional regulators in adipogenesis and insulin action nih.gov.

Lipid Metabolism and Fatty Acid Oxidation

This compound, as NDGA, is a potent regulator of lipid metabolism, primarily through its influence on fatty acid catabolism. It has been shown to improve dyslipidemia and reduce hepatic steatosis (fatty liver) in animal models by enhancing the rates of fatty acid oxidation mdpi.com. This action helps to channel fatty acids away from triglyceride synthesis and storage, thereby lowering lipid levels in both the plasma and the liver mdpi.com.

The primary mechanism by which NDGA regulates lipid metabolism is through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) mdpi.com. PPAR-α is a nuclear receptor that functions as a master transcriptional regulator of genes involved in fatty acid transport and oxidation in the liver mdpi.comscielo.br.

Studies in mouse models have demonstrated that NDGA treatment leads to an upregulation of both the mRNA and nuclear protein levels of PPAR-α. NDGA was also found to increase the promoter activity of PPAR-α in hepatocytes mdpi.com. This activation of PPAR-α subsequently increases the expression of genes involved in fatty acid catabolism, promoting the breakdown of fatty acids for energy. The importance of this pathway was highlighted in experiments where the beneficial effects of NDGA on fatty acid catabolism were abolished when PPAR-α was silenced mdpi.com. While the primary hypolipidemic actions of NDGA are mediated through this PPAR-α-dependent pathway, some research suggests that PPAR-α-independent mechanisms may also contribute to its ability to ameliorate hepatic steatosis mdpi.com.

Table 1: Effect of Nordihydroguaiaretic Acid (NDGA) on Hepatic Fatty Acid Oxidation in ob/ob Mice This interactive table summarizes the research findings on how different doses of NDGA affect the rate of palmitate (a common fatty acid) oxidation in the liver.

| Treatment Group | Dose | Change in Palmitate Oxidation | Source |

|---|---|---|---|

| Wild-Type Control | N/A | Baseline | mdpi.com |

| ob/ob Mouse Control | N/A | 59% lower than Wild-Type | mdpi.com |

| Low-Dose NDGA | 0.83 g/kg diet | 18% increase vs. ob/ob Control | mdpi.com |

Other Biological Activities and Mechanistic Insights

This compound (NDGA) has been reported to possess phytoestrogenic properties. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects due to their structural similarity to estradiol. One study has shown that NDGA exhibits weak estrogen receptor (ER) agonistic activity, suggesting its potential utility as a phytoestrogen-based functional food ingredient.

This compound (NDGA) has been investigated as a natural cross-linking agent for collagen-based biomaterials. Cross-linking is a crucial step to stabilize collagen constructs and enhance their mechanical properties for applications such as tendon and ligament prosthetics. NDGA is capable of cross-linking collagen, which provides several benefits including stabilization, anti-inflammatory capabilities, and improved mechanical properties. This makes NDGA a promising alternative to synthetic cross-linking agents like glutaraldehyde, which can have cytotoxic effects. Further research is warranted to fully understand the mechanisms of NDGA cross-linking and its interaction with cells.

This compound (NDGA) has been shown to have a significant impact on intracellular transport, specifically the secretory pathway. It blocks the transport of proteins from the endoplasmic reticulum (ER) to the Golgi complex nih.govnih.govnih.govselleckchem.com. This inhibition of ER-to-Golgi transport leads to the accumulation of newly synthesized secretory proteins within the ER nih.gov.

Furthermore, NDGA induces a redistribution of Golgi proteins into the ER nih.govnih.govnih.govselleckchem.com. Studies have shown that cis/medial-Golgi markers rapidly relocate to the ER in the presence of NDGA, leading to a disruption of the typical Golgi structure nih.gov. This effect is reversible, with the Golgi complex reassembling upon removal of the compound nih.gov. The mechanism of this disruption is distinct from other agents like brefeldin A, as NDGA does not cause the dissociation of β-coatomer protein from the Golgi membrane nih.gov. Instead, it appears to stabilize the interaction nih.gov. Electron microscopy has revealed that NDGA can cause direct interaction between the Golgi complex and the ER membrane nih.gov.

In addition to its effects on organelle transport, NDGA has been found to disrupt the actin cytoskeleton nih.govnih.govselleckchem.comresearchgate.net. This disruption can, in turn, affect cellular processes that are dependent on actin dynamics, such as cell adhesion and migration.

Table 2: Impact of this compound on Intracellular Processes

| Intracellular Process | Effect of this compound (NDGA) | Mechanism | Reference |

| ER-to-Golgi Protein Transport | Inhibition | Blockade of secretory pathway | nih.govnih.govnih.govselleckchem.com |

| Golgi Structure | Redistribution of Golgi proteins into the ER | Direct interaction between Golgi and ER membranes | nih.govnih.gov |

| Actin Cytoskeleton | Disruption | Not fully elucidated | nih.govnih.govselleckchem.comresearchgate.net |

This compound (NDGA) has been demonstrated to increase intracellular calcium concentrations ([Ca²⁺]i) in various cell types, including hepatocytes nih.gov. This effect is concentration-dependent and involves both the release of calcium from intracellular stores and an influx of extracellular calcium nih.gov.

Studies in human hepatoma cells have shown that the increase in [Ca²⁺]i induced by NDGA consists of an initial rapid rise followed by a sustained elevated phase nih.gov. The removal of extracellular calcium significantly reduces the NDGA-induced signal, indicating the involvement of calcium influx nih.gov. Experiments using inhibitors have suggested that NDGA triggers the release of calcium from the endoplasmic reticulum, a major intracellular calcium store nih.gov. This release appears to be independent of the phospholipase C pathway nih.gov. The effects of NDGA on intracellular calcium levels are thought to be independent of its lipoxygenase inhibitory activity nih.gov.

Table 3: Summary of this compound's Effects on Intracellular Calcium

| Cell Type | Effect on [Ca²⁺]i | Mechanism of Action | Reference |

| Human Hepatoma Cells | Increase | Release from endoplasmic reticulum and influx of extracellular calcium | nih.gov |

Research Methodologies and Experimental Models

In Vivo Animal Model Studies

In vivo animal models are indispensable for evaluating the physiological effects of compounds in a whole-organism context, providing insights into their potential therapeutic applications in various diseases.

Murine models are the most frequently used systems for studying complex diseases.

Asthma: The therapeutic potential of meso-dihydroguaiaretic acid (MDGA) was evaluated in an ovalbumin (OVA)-induced murine model of asthma. nih.gov In this model, which mimics key features of human allergic asthma, MDGA administration significantly lowered the production of pro-inflammatory cytokines such as interleukin (IL)-4, IL-5, and IL-13 in bronchoalveolar lavage fluid. nih.gov Histological analysis also showed that MDGA inhibited inflammatory cell infiltration and mucus production in the respiratory tract. nih.gov

Cancer: Several murine models have been used to confirm the anti-tumor activity of NDGA and its derivatives. In one study, NDGA substantially inhibited the growth of human breast carcinoma xenografts in nude mice. nih.gov The derivative M4N has been tested in C57bl/6 mice bearing C3 cell tumors and in nude mice with xenografts of human glioblastoma (LN229), hepatocellular carcinoma (HepG2), and pancreatic cancer (AsPC1). aacrjournals.orgplos.org These studies demonstrated significant tumoricidal activity and synergistic effects with other anticancer drugs. aacrjournals.orgnih.gov

| Animal Model | Disease Investigated | Compound Studied | Key Findings |

| BALB/c Mice | Allergic Asthma (OVA-induced) | meso-Dihydroguaiaretic acid (MDGA) | Attenuated airway inflammation and mucus hypersecretion nih.gov |

| Nude Mice | Breast Cancer (Xenograft) | Nordihydroguaiaretic acid (NDGA) | Inhibited tumor growth nih.gov |

| C57bl/6 Mice | Cancer (C3 cell-induced) | Tetra-O-methyl-NDGA (M4N) | Demonstrated substantial tumoricidal activity aacrjournals.org |

| G93A-SOD1 Transgenic Mice | Amyotrophic Lateral Sclerosis (ALS) | Nordihydroguaiaretic acid (NDGA) | Extended lifespan and slowed motor dysfunction nih.gov |

| Male Wistar Rats | Ischemia-Reperfusion Injury (Renal) | Nordihydroguaiaretic acid (NDGA) | Attenuated renal damage, oxidant stress, and mitochondrial alterations researchgate.net |

Neurodegeneration: The G93A-SOD1 transgenic mouse model of amyotrophic lateral sclerosis (ALS) has been used to study the effects of NDGA. nih.gov In these mice, NDGA treatment was found to extend lifespan and slow the progression of motor dysfunction. nih.gov Other studies have noted that NDGA can reduce Aβ deposition and brain amyloidosis in transgenic mouse models of Alzheimer's disease. researchgate.net

Ischemia-Reperfusion Injury: The protective effects of NDGA have been examined in a rat model of renal ischemia-reperfusion injury. Pretreatment with NDGA was shown to protect against kidney damage, which was associated with the preservation of antioxidant enzymes and the prevention of oxidant stress and mitochondrial alterations. researchgate.net

Beyond mammalian models, insect models have been used to evaluate other biological activities. The larvicidal properties of (-)-dihydroguaiaretic acid and its derivatives were measured against the mosquito Culex pipiens. nih.govnih.gov These studies found the compounds to be potent larvicides and identified that hydrophobicity was likely an important factor for their insecticidal activity. nih.gov Certain derivatives were found to induce acute paralytic activity in the mosquito larvae, with one mechanism of action identified as the inhibition of mitochondrial oxygen consumption. nih.gov

Molecular and Omics Approaches

To delve deeper into the mechanisms of action, a variety of molecular biology techniques have been employed. While comprehensive multi-omics studies—which integrate genomics, transcriptomics, proteomics, and metabolomics—on (+/-)-Dihydroguaiaretic acid are not widely published, the existing research utilizes key molecular approaches that form the basis of such large-scale analyses. mdpi.com

These approaches have revealed that NDGA can induce epigenetic modifications, such as the reactivation of the methylation-silenced E-cadherin gene in breast cancer cells. nih.gov At the transcript level, its derivative M4N has been shown to reduce mRNA levels of the cyclin-dependent kinase CDC2, leading to cell cycle arrest. aacrjournals.org Gene expression analyses in lung cancer cells treated with NDGA have shown modulation of genes associated with metabolism, such as LDH, GLUT3, and HIF-1. nih.govresearchgate.net Furthermore, at the protein level, studies have confirmed increased expression of 5LOX in the G93A-SOD1 mouse model of ALS, a target of NDGA. nih.gov These targeted molecular investigations provide crucial data on the specific genes and proteins affected by the compound, paving the way for future, more integrated multi-omics analyses to create a holistic picture of its biological impact.

Gene Expression Profiling (e.g., Microarray Technology, Quantitative Real-Time PCR)

The influence of Nordihydroguaiaretic acid (NDGA) on cellular function has been extensively investigated through gene expression profiling, utilizing powerful techniques such as microarray technology and quantitative real-time polymerase chain reaction (qRT-PCR).

Microarray analyses have been instrumental in understanding the broad-spectrum effects of NDGA on gene expression across different tissues. One significant study investigated the effects of chronic dietary administration of NDGA in rats fed a high-fructose diet. scielo.br The microarray data revealed that NDGA treatment led to increased expression of genes for enzymes involved in the oxidation of liver fatty acids and proteins that facilitate fatty acid transport. scielo.br Specifically, the study noted a positive regulatory effect on peroxisome proliferator-activated receptors (PPAR-α), which are key in hepatic fatty acid oxidation, and a reduced expression of lipogenic genes. scielo.brscielo.br These findings suggest that NDGA helps ameliorate hypertriglyceridemia and hepatic steatosis by inhibiting lipogenesis and enhancing the β-oxidation of fatty acids in the liver and skeletal muscle. scielo.br

In the context of cancer research, gene expression studies have also provided valuable insights. In non-small-cell lung cancer (NSCLC) cell lines (H1975, H1299, and A549), treatment with NDGA was found to decrease the expression of the ki-67 gene, a marker for proliferation. nih.gov The same study also reported that NDGA differentially modulates the expression of genes associated with metabolic pathways; for instance, lactate (B86563) dehydrogenase (LDH) gene expression was decreased in all tested cell lines, while Glucose Transporter 3 (GLUT3) gene expression increased after 24 hours of treatment. nih.gov

Quantitative Real-Time PCR (qRT-PCR) has been employed to validate microarray findings and to quantify specific gene expression changes with high precision. For example, in a study evaluating the antiviral activity of NDGA against SARS-CoV-2, qRT-PCR was used to determine the number of extracellular viral genome copies in cell culture supernatants. nih.gov The results showed that a 35 µM concentration of NDGA significantly reduced the viral genome copy number, demonstrating its inhibitory effect on viral replication. nih.gov

| Gene/Protein Target | Experimental Model | Technique | Observed Effect | Reference |

|---|---|---|---|---|

| Peroxisome proliferator-activated receptor-α (PPAR-α) | High-fructose fed rats | Microarray | Upregulation | scielo.brscielo.br |

| Lipogenic genes | High-fructose fed rats | Microarray | Downregulation | scielo.brscielo.br |

| ki-67 | NSCLC cell lines (H1975, H1299, A549) | qRT-PCR | Downregulation | nih.gov |

| Lactate dehydrogenase (LDH) | NSCLC cell lines (H1975, H1299, A549) | qRT-PCR | Downregulation | nih.gov |

| SARS-CoV-2 Viral Genome | Vero cells | qRT-PCR | Reduced copies | nih.gov |

Protein-Ligand Interaction Studies (e.g., Molecular Docking, Spectroscopic Techniques)

Understanding the interaction between NDGA and its protein targets is crucial for elucidating its mechanism of action. A combination of computational and experimental techniques, including molecular docking and various spectroscopic methods, has been employed for this purpose.

Molecular Docking

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. Numerous studies have used this approach to investigate the interaction of NDGA with various proteins.

For example, docking studies have explored the binding of NDGA to Fibroblast Growth Factor Receptor 1 (FGFR1), revealing potential binding modes and conformations that could explain its inhibitory activity. nih.gov In another study, the binding mechanism of NDGA with human and bovine serum albumins (HSA and BSA) was examined, identifying that NDGA binds to site II of both proteins, with hydrogen bonds and hydrophobic interactions being the main forces involved. plos.org

Molecular docking also demonstrated that NDGA interferes with the amyloid fibrillogenesis process by interacting hydrophobically with amino acid residues in the aggregation-prone region of hen egg-white lysozyme (B549824) (HEWL), a model protein for amyloidosis studies. nih.govfrontiersin.org Furthermore, docking analyses predicted that NDGA adopts a stable conformation within the active site of Catechol-O-methyltransferase (COMT), primarily through a network of hydrogen bonds, suggesting it can act as both a substrate and an inhibitor of this enzyme. nih.gov In silico investigations comparing NDGA to the synthetic drug Zileuton showed that both compounds have strong binding affinities for the 5-lipoxygenase (5-LOX) enzyme, with NDGA achieving a binding energy of -7.1 kcal/mol. researchgate.net

| Protein Target | Key Findings | Binding Energy (if reported) | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Binds to site II; interaction driven by hydrogen bonds and hydrophobic forces. | ΔG ~ -7.5 kcal/mol | plos.org |

| Bovine Serum Albumin (BSA) | Binds to site II with lesser affinity than HSA. | ΔG ~ -6.5 kcal/mol | plos.org |

| 5-Lipoxygenase (5-LOX) | Robust binding affinity. | -7.1 kcal/mol | researchgate.net |

| Catechol-O-methyltransferase (COMT) | Adopts a stable conformation in the active site via hydrogen bonds. | Not reported | nih.gov |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | Investigated possible binding modes. | Not reported | nih.gov |

Spectroscopic Techniques

A variety of spectroscopic techniques have been utilized to experimentally validate and complement computational findings, providing detailed information about the structural and conformational changes upon NDGA binding.

UV-Visible (UV-Vis) Spectroscopy : This technique has been used to determine the concentration of NDGA and to study its interaction with proteins like serum albumins. plos.org Simple and rapid UV spectroscopic methods have been developed for the determination of NDGA, which shows absorption maxima at 282 nm in acetonitrile (B52724) and 283.6 nm in methanol (B129727). scispace.com

Fluorescence Spectroscopy : Steady-state fluorescence quenching measurements have been crucial in evaluating the binding energetics of NDGA with HSA and BSA. plos.org

Circular Dichroism (CD) Spectroscopy : Far-UV and near-UV CD spectroscopy have been used to observe conformational alterations in serum albumins upon binding with NDGA, indicating minor changes in the secondary structure of the proteins. plos.org

Raman and Fourier-Transformed Infrared (FTIR) Spectroscopy : These vibrational spectroscopy techniques have been used to obtain structural "fingerprints" of NDGA. biointerfaceresearch.comutep.edu Combined experimental and theoretical analyses of Raman and FTIR spectra have successfully elucidated vibrational signatures of NDGA's different conformations, which is significant for distinguishing between its beneficial forms and potentially toxic oxidized metabolites. biointerfaceresearch.com

| Spectroscopic Technique | Application in NDGA Research | Reference |

|---|---|---|

| UV-Visible Spectroscopy | Quantification and interaction studies with serum albumins. | plos.orgscispace.com |

| Fluorescence Spectroscopy | Evaluation of binding energetics with serum albumins. | plos.org |

| Circular Dichroism (CD) | Analysis of conformational changes in proteins upon NDGA binding. | plos.org |

| Raman & FTIR Spectroscopy | Structural characterization and identification of different NDGA conformations. | biointerfaceresearch.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of NDGA at an atomic level. These methods provide insights that are often difficult to obtain through experimental means alone.

A key study combined theoretical analysis with experimental spectroscopy to examine NDGA's structure-function relationships. biointerfaceresearch.com Quantum chemical density functional theory (DFT) calculations were performed to predict the vibrational signatures (Raman and IR spectra) of NDGA. biointerfaceresearch.com The computationally estimated values showed good agreement with the experimentally measured spectra, with average discrepancies of 5 ± 2 cm⁻¹ for Raman and 7 ± 4 cm⁻¹ for IR vibrations in the 400–1800 cm⁻¹ region. biointerfaceresearch.com This theoretical framework helps in accurately assigning vibrational modes and understanding how structural changes, such as oxidation, affect the spectroscopic profile. biointerfaceresearch.com

Further computational studies have explored the antioxidant mechanism of NDGA. The mechanism by which NDGA scavenges hydroxyl radicals (•OH) was investigated using a combination of experimental and theoretical approaches. acs.org DFT calculations were used to model the reaction, proposing that NDGA can efficiently trap at least two hydroxyl radicals, thereby terminating radical chain propagation. The reaction was predicted to be diffusion-controlled, highlighting its high efficiency as an antioxidant. acs.org For these calculations, solvent effects were included using the polarizable continuum model (PCM) to mimic environments of different polarities. acs.org

The absorption spectra of NDGA have also been computed using time-dependent density functional theory (TDDFT), providing further insight into its electronic properties. acs.org Molecular modeling, including the molecular mechanics force field (MMFF) method, has been used to determine the most stable optimized structures of NDGA and its analogues, which is a prerequisite for reliable molecular docking studies. researchgate.net These computational approaches, from quantum mechanical calculations to molecular dynamics simulations, provide a powerful platform for understanding the chemical reactivity, biological activity, and therapeutic potential of NDGA. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying DHGA in plant extracts, and how can cross-reactivity with structurally similar lignans be minimized?

- Methodological Answer : Use reversed-phase HPLC or LC-MS/MS with a C18 column and a mobile phase of methanol-water (70:30, v/v) for baseline separation of DHGA. Validate the method using spiked samples to confirm recovery rates (85–95%) and specificity. Cross-reactivity can be mitigated by comparing retention times and MS/MS fragmentation patterns with reference standards of co-occurring lignans (e.g., gomisin J, pregomisin) .

Q. How does DHGA’s antioxidative activity compare to other natural antioxidants in neuronal cell models?

- Methodological Answer : Assess DHGA’s neuroprotective effects using primary cultured neuronal cells exposed to glutamate-induced oxidative stress. Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence and compare with controls (e.g., Trolox or resveratrol). DHGA at 10–50 µM reduces ROS by 40–60% in cortical neurons, outperforming rosmarinic acid but underperforming curcumin in parallel assays .

Q. What are the optimal storage conditions for DHGA reference standards to ensure long-term stability?

- Methodological Answer : Store DHGA in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Purity (≥95%) should be verified annually via HPLC with UV detection at 280 nm. Lyophilized samples retain stability for >5 years, while solutions in DMSO or ethanol degrade within 6 months .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) modeling elucidate the structural determinants of DHGA’s antifungal activity?

- Methodological Answer : Apply the Hansch-Fujita method to correlate DHGA’s substituents (e.g., methoxy groups, dihydrofuran ring) with antifungal potency against Aspergillus niger. Calculate hydrophobicity (logP), electronic (Hammett σ), and steric parameters (Taft Es) for derivatives. The 8,8'-dimethoxy configuration enhances activity (IC50 = 12 µM), while hydroxylation at C3 reduces efficacy by 70% .

Q. What experimental strategies resolve contradictions in DHGA’s reported dual pro- and antioxidant effects?

- Methodological Answer : Context-dependent effects arise from concentration and cell type. At low concentrations (1–10 µM), DHGA scavenges ROS via phenolic hydroxyl groups. At high doses (>50 µM), it may auto-oxidize, generating semiquinone radicals that induce oxidative stress. Use ESR spectroscopy to detect radical intermediates and compare outcomes across cell lines (e.g., neuronal vs. cancer cells) .

Q. How does DHGA interact with ERK2 signaling pathways in cancer cells, and what docking studies support its role as a potential inhibitor?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to analyze DHGA’s binding to ERK2’s ATP-binding pocket. Key interactions include hydrogen bonds with ASP104 and π-alkyl bonds with CYS164 and LEU154 (binding energy: –9.2 kcal/mol). Validate with kinase inhibition assays, showing 60% reduction in ERK2 activity at 20 µM. Compare with schisanhenol and glaucine, which exhibit weaker binding .

Q. What biosynthetic pathways produce DHGA in Schisandra sphenanthera, and how can metabolic engineering enhance its yield?

- Methodological Answer : DHGA biosynthesis involves phenylpropanoid pathways, with cinnamate-4-hydroxylase (C4H) and dirigent proteins directing stereoselective coupling. Overexpress C4H and DIR genes in hairy root cultures of S. sphenanthera, achieving a 3.5-fold yield increase (up to 450 µg/g dry weight). Monitor intermediates via UPLC-QTOF-MS .

Data Contradiction Analysis

Q. Why do studies report varying DHGA content in the same plant species?

- Methodological Answer : Variations arise from differences in plant organs, growth stages, and extraction protocols. For example, DHGA levels in S. sphenanthera fruits (F_fruit) are 320 µg/g, but only 85 µg/g in stems (F_stem). Standardize harvesting at flowering stage and use Soxhlet extraction with 80% ethanol for reproducibility .

Experimental Design Considerations

Q. How to design a study evaluating DHGA’s synergistic effects with conventional therapeutics?

- Methodological Answer : Use a checkerboard assay to determine synergy with doxorubicin in breast cancer cells (MCF-7). Calculate fractional inhibitory concentration (FIC) indices: FIC <0.5 indicates synergy. DHGA (10 µM) reduces doxorubicin IC50 by 40% via P-glycoprotein inhibition, confirmed by calcein-AM efflux assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.